![molecular formula C9H10Cl2N2O2S B2478978 2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide CAS No. 956159-44-7](/img/structure/B2478978.png)
2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide is a chemical compound with the CAS Number: 956159-44-7 . It has a molecular weight of 281.16 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10Cl2N2O2S/c10-7-2-1-6 (8 (11)3-7)4-16 (15)5-9 (14)13-12/h1-3H,4-5,12H2, (H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 281.16 . The InChI code for the compound is 1S/C9H10Cl2N2O2S/c10-7-2-1-6 (8 (11)3-7)4-16 (15)5-9 (14)13-12/h1-3H,4-5,12H2, (H,13,14) , which provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound has been synthesized and evaluated for its potential in cancer treatment. Studies show that certain derivatives, including 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides, exhibit notable antimicrobial, MIC, antioxidant, and anticancer activities (Fathima et al., 2022). Further research on similar derivatives, like 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, indicates significant antiproliferative effects in tumor cells derived from various cancers, including breast adenocarcinoma and lung carcinoma, without toxicity to normal cells (Juszczak et al., 2008).
Corrosion Inhibition
Research shows that certain derivatives of 2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide can act as effective corrosion inhibitors. For example, the substitution of an oxygen atom by sulfur in pyridazinic molecules, including derivatives of this compound, has been found to significantly increase their efficiency as corrosion inhibitors for steel in acidic environments (Bouklah et al., 2004).
Fungicidal Properties
Some derivatives of this compound have been synthesized and evaluated for their fungicidal properties. Studies indicate their effectiveness against phytopathogenic fungi, with certain compounds showing significant activity in vitro and in vivo (Legocki et al., 2003).
Male Contraception
Research into indazole carboxylic acids, which are structurally related to this compound, has demonstrated potential applications in male contraception. These compounds show efficacy in causing germ cell loss from the seminiferous epithelium without affecting the hypothalamus-pituitary-testicular axis, suggesting their safety for further development (Cheng et al., 2002).
Lipase and α-Glucosidase Inhibition
Studies on novel heterocyclic compounds derived from similar structures have shown inhibition of lipase and α-glucosidase, indicating potential applications in managing conditions like obesity and diabetes (Bekircan et al., 2015).
Anti-Inflammatory Properties
Research into benzimidazole derivatives related to this compound has shown that some of these compounds possess anti-inflammatory properties, as tested in animal models (Manjula et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements for the compound include H302, H312, and H332 , indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfinyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2S/c10-7-2-1-6(8(11)3-7)4-16(15)5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAJHMHXDKYNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

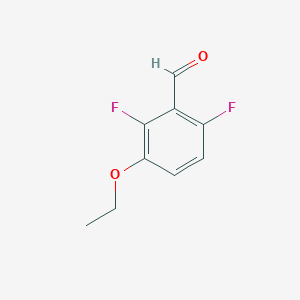
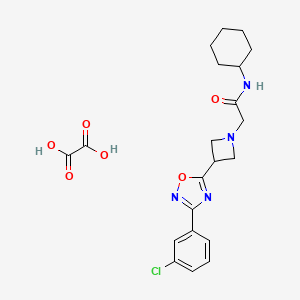
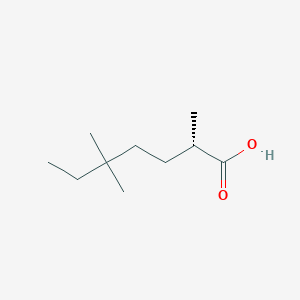
![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)
![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)
![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)
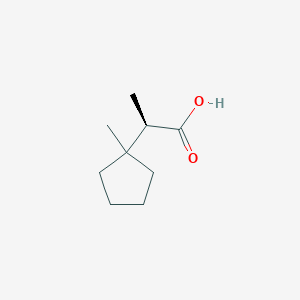
![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)
![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)
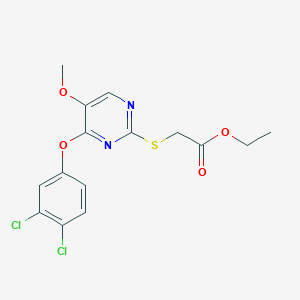
![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)
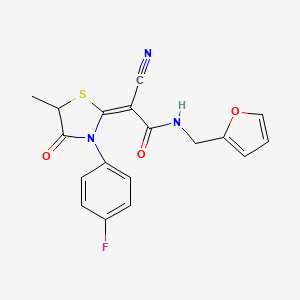
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)
![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)